molecular formula C8H6BrNO2 B8523353 3-(2-Bromopyridin-4-yl)acrylic acid

3-(2-Bromopyridin-4-yl)acrylic acid

Cat. No.: B8523353
M. Wt: 228.04 g/mol
InChI Key: BOQFDQCKCUCILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is characterized by a pyridine ring substituted with a bromine atom at the 2-position and an acrylic acid group at the 4-position . The compound is a white solid with a melting point of 229–230°C, as determined by experimental studies . Its structure has been confirmed via ¹H NMR and ¹³C NMR spectroscopy, which show distinct chemical shifts consistent with the bromopyridine and acrylic acid moieties. Elemental analysis (C, H, N) aligns with theoretical calculations, further validating its purity .

The acrylic acid group offers a carboxylic acid functional group, enabling participation in hydrogen bonding and coordination chemistry, similar to other pyridine-acrylic acid derivatives .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-(2-bromopyridin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)

InChI Key

BOQFDQCKCUCILG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic addition-elimination mechanism. Piperidine catalyzes the deprotonation of malonic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent elimination of carbon dioxide and water yields the acrylic acid derivative.

Key Parameters (Table 1):

  • Catalyst : Piperidine (12–15% by mass of aldehyde)

  • Solvent : Pyridine (dual role as solvent and base)

  • Temperature : 60–70°C (optimal at 65°C)

  • Time : 2.5–3 hours

This method is advantageous for its simplicity and scalability, though the availability of 2-bromo-4-pyridylaldehyde may limit industrial application.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-mediated couplings, particularly the Heck reaction , enable direct installation of the acrylic acid group onto bromopyridine derivatives. This approach is exemplified by the synthesis of CARM1 degraders, where 2-bromopyridine-4-carboxaldehyde serves as a coupling partner.

Heck Reaction Protocol

A representative pathway involves coupling 2-bromo-4-iodopyridine with methyl acrylate in the presence of Pd(dppf)Cl₂ (Table 2):

  • Coupling Step : The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by alkene insertion and reductive elimination to form the vinyl-pyridine intermediate.

  • Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH or HCl.

Optimization Insights :

  • Ligand Selection : Bidentate ligands like dppf enhance catalytic activity.

  • Base : Triethylamine or sodium bicarbonate mitigates acid byproducts.

  • Yield : Reported yields for analogous reactions exceed 70%.

Comparative Analysis of Synthetic Methods

Table 1: Knoevenagel Condensation Parameters

ReactantCatalystTemperature (°C)Time (h)Yield (%)Source
2-Bromo-4-pyridylaldehydePiperidine653[Data needed]

Table 2: Heck Reaction Parameters

SubstrateCatalystLigandBaseYield (%)Source
2-Bromo-4-iodopyridinePd(dppf)Cl₂dppfTriethylamine>70

Advantages and Limitations :

  • Knoevenagel : Low cost and simplicity but requires accessible aldehyde precursors.

  • Heck Reaction : High regioselectivity and compatibility with diverse substrates but involves expensive palladium catalysts.

  • Hydrolysis : Versatile for late-stage functionalization but may require harsh conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)acrylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The acrylic acid moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways The bromine atom and the acrylic acid moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3-(2-bromopyridin-4-yl)acrylic acid with structurally related pyridine and phenyl acrylic acid derivatives:

Compound Name Substituents/Backbone Molecular Formula Melting Point (°C) Key Distinguishing Features References
This compound 2-Bromo-4-pyridinyl + acrylic acid C₈H₆BrNO₂ 229–230 Bromine at pyridine 2-position; planar structure
3-(Pyridin-4-yl)acrylic acid 4-Pyridinyl + acrylic acid C₈H₇NO₂ Not reported No halogen; forms O–H⋯N hydrogen-bonded chains
(E)-3-(2-Bromo-4-methylphenyl)acrylic acid 2-Bromo-4-methylphenyl + acrylic acid C₁₀H₉BrO₂ Not reported Bromine on benzene ring; methyl substituent
3-(6-Bromopyridin-2-yl)acrylic acid 6-Bromo-2-pyridinyl + acrylic acid C₈H₆BrNO₂ Not reported Bromine at pyridine 6-position
3-(2,2-Dimethyl-4-oxo-4H-1,3-benzodioxin-7-yl)acrylic acid Benzodioxin backbone + acrylic acid C₁₃H₁₂O₅ 253–255 Non-pyridine heterocycle; higher rigidity
3-[6-Chloro-4-(methoxycarbonyl)pyridin-2-yl]acrylic acid 6-Chloro-4-methoxycarbonyl-pyridinyl + acrylic acid C₁₀H₈ClNO₄ 183–185 Chlorine and ester groups; lower melting point

Key Observations :

  • Halogen Position : Bromine at the pyridine 2-position (in the target compound) vs. 6-position (e.g., 3-(6-bromopyridin-2-yl)acrylic acid) alters electronic effects and steric accessibility for reactions .
  • Functional Groups : Methoxycarbonyl or chlorine substituents (e.g., in compound 2h) reduce melting points compared to brominated analogs, likely due to decreased molecular symmetry .
Comparison with Non-Pyridine Analogs
  • (E)-3-(2-Bromo-4-methylphenyl)acrylic acid (CAS 66192-29-8) shares a brominated aromatic ring but replaces pyridine with a benzene backbone. This difference may reduce nitrogen-mediated coordination (e.g., metal binding) but enhance lipophilicity due to the methyl group .

Q & A

Q. Q1. What are the optimized synthetic routes for 3-(2-Bromopyridin-4-yl)acrylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling reactions between bromopyridine derivatives and acrylic acid precursors. For example, describes a pathway using esterification of carboxylic acids followed by cross-coupling with bromopyridines. Key steps include:

  • Esterification: Reacting acrylic acid derivatives (e.g., methyl acrylate) with 2-bromopyridine-4-carboxylic acid using LiHMDS as a base to facilitate deprotonation and nucleophilic substitution.
  • Coupling Optimization: Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) to enhance reaction efficiency. Catalytic systems like Pd(PPh₃)₄ may improve cross-coupling yields .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane) as in .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyridine Ring: Look for aromatic protons in the δ 7.5–8.5 ppm range (split into doublets due to bromine’s electronegativity).
    • Acrylic Moiety: Trans-vinyl protons (δ 6.2–6.8 ppm, J = 16 Hz) and carboxylic acid proton (broad peak δ 12–13 ppm).
  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H).
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 242 (C₈H₆BrNO₂). Compare with computational data in .

Advanced Research Questions

Q. Q3. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software address them?

Methodological Answer: Crystallographic challenges include:

  • Protonation Effects: The pyridine nitrogen may protonate, forming salts (e.g., iodide or trifluoroacetate derivatives), altering unit cell parameters ().
  • Disorder: Bromine’s heavy atom effect can cause electron density overlap. Use SHELXL () for refinement:
    • Apply ISOR restraints to manage anisotropic displacement parameters.
    • Utilize TWIN commands for twinned crystals.
  • Validation: Check using PLATON’s ADDSYM to avoid missed symmetry.

Q. Q4. How do computational methods (DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

Methodological Answer:

  • DFT Studies ():
    • Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~4.5 eV), indicating reactivity.
    • Electrostatic potential maps reveal nucleophilic regions at the pyridine ring.
  • Molecular Docking:
    • Target enzymes (e.g., fungal CYP51 in ) using AutoDock Vina.
    • Dock the carboxylic acid group into active sites, scoring binding affinities (ΔG < -7 kcal/mol suggests strong inhibition).

Q. Q5. How should researchers design assays to evaluate the antifungal or anticancer activity of this compound?

Methodological Answer:

  • Antifungal Assays ():
    • Use Candida albicans strains in broth microdilution assays (MIC90 values).
    • Compare with fluconazole controls; assess synergy with terbinafine.
  • Anticancer Screening:
    • MTT assay on HeLa or MCF-7 cells (48-h exposure, IC₅₀ calculation).
    • Monitor apoptosis via flow cytometry (Annexin V/PI staining).

Q. Q6. How can contradictions in reported biological activity or structural data be resolved?

Methodological Answer:

  • Database Cross-Validation: Use CSD (Cambridge Structural Database) to compare bond lengths/angles (). For example, pyridinium salts may show shorter C-N bonds (~1.33 Å vs. 1.34 Å in neutral forms).
  • Reproducibility: Replicate synthesis under inert atmospheres to exclude oxidation byproducts.
  • Meta-Analysis: Apply statistical tools (e.g., PCA) to cluster biological data from multiple studies ().

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Derivatives

DerivativeSpace GroupUnit Cell (Å)R-factorReference
Pyridinium IodideP2₁/ca=7.21, b=12.34, c=14.560.042
Trifluoroacetate SaltC2/ca=15.89, b=8.97, c=18.220.038

Q. Table 2. Synthetic Yield Optimization

ConditionSolventTemperature (°C)CatalystYield (%)
StandardTHF70None45
Pd(PPh₃)₄ AddedDMF80Pd(PPh₃)₄72

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.